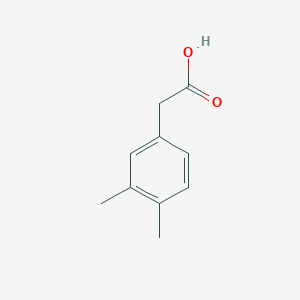

3,4-Dimethylphenylacetic acid

Description

The exact mass of the compound 2-(3,4-Dimethylphenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTPBKINJOYJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304433 | |

| Record name | 2-(3,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17283-16-8 | |

| Record name | 17283-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylphenylacetic Acid from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3,4-dimethylphenylacetic acid, a valuable intermediate in pharmaceutical and chemical industries, starting from the readily available bulk chemical, o-xylene. This document details two principal routes: a three-step synthesis involving Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and hydrolysis, and an alternative two-step pathway via chloromethylation and subsequent palladium-catalyzed carbonylation.

This guide offers detailed experimental protocols, quantitative data for each reaction step, and visual representations of the chemical transformations and experimental workflows to aid in laboratory-scale synthesis and process development.

Route 1: Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, and Hydrolysis

This classic three-step approach is a robust method for the synthesis of this compound. It begins with the formation of a ketone intermediate, which is then rearranged and hydrolyzed to the final carboxylic acid.

Step 1: Friedel-Crafts Acylation of o-Xylene to 3,4-Dimethylacetophenone

The initial step involves the electrophilic aromatic substitution of o-xylene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction selectively produces 3,4-dimethylacetophenone.

Reaction Mechanism:

Caption: Friedel-Crafts acylation of o-xylene.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane or dichloroethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add o-xylene (1.0 eq) to the flask. Slowly add acetyl chloride (1.05 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |

| o-Xylene | 1.0 | Not specified for this specific reaction, but generally high for Friedel-Crafts acylations. | [2] |

| Acetyl Chloride | 1.05 | ||

| Aluminum Chloride | 1.1 | ||

| 3,4-Dimethylacetophenone | - |

Step 2: Willgerodt-Kindler Reaction of 3,4-Dimethylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides.[3][4] In this step, 3,4-dimethylacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to yield 4-(3,4-dimethylphenyl)thioacetylmorpholide.[5][6]

Reaction Mechanism:

Caption: Willgerodt-Kindler reaction pathway.

Experimental Protocol:

A general procedure for the Willgerodt-Kindler reaction using microwave irradiation has been reported for various aryl ketones and can be applied here.[4]

-

Mixing Reactants: In a microwave-safe reaction vessel, combine 3,4-dimethylacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150 °C) for a short period (e.g., 5-15 minutes).

-

Purification: After cooling, the crude product can be purified by column chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |

| 3,4-Dimethylacetophenone | 1.0 | 55-81 (for analogous substrates) | [4] |

| Sulfur | 2.0 | ||

| Morpholine | 3.0 | ||

| 4-(3,4-Dimethylphenyl)thioacetylmorpholide | - |

Step 3: Hydrolysis of 4-(3,4-Dimethylphenyl)thioacetylmorpholide

The final step is the hydrolysis of the thioamide intermediate to the desired this compound. This is typically achieved by heating with a strong acid or base.

Experimental Protocol:

-

Hydrolysis: The crude 4-(3,4-dimethylphenyl)thioacetylmorpholide is refluxed with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution). The reaction progress can be monitored by TLC.

-

Work-up (Acidic Hydrolysis): After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Work-up (Basic Hydrolysis): After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Quantitative Data:

| Reactant/Product | Conditions | Typical Yield (%) | Reference |

| 4-(3,4-Dimethylphenyl)thioacetylmorpholide | Acidic or Basic Hydrolysis | High (generally >90%) | [4] |

| This compound | - |

Route 2: Chloromethylation and Palladium-Catalyzed Carbonylation

This two-step route offers a more direct pathway to the target molecule and may be advantageous in terms of atom economy.

Step 1: Chloromethylation of o-Xylene to 3,4-Dimethylbenzyl Chloride

In this step, o-xylene is chloromethylated using paraformaldehyde and hydrogen chloride gas in the presence of a phase-transfer catalyst.[7][8]

Experimental Protocol:

-

Reaction Setup: A mixture of o-xylene (1.0 eq), a surfactant such as cetyltrimethylammonium bromide (CTAB), aqueous sulfuric acid, and acetic acid is stirred at room temperature to form a micellar solution.[7]

-

Addition of Reagents: Paraformaldehyde is added, and anhydrous hydrogen chloride gas is bubbled through the mixture.[7]

-

Reaction: The mixture is heated (e.g., to 45 °C) and stirred for several hours.[7]

-

Work-up and Purification: After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated. The product, 3,4-dimethylbenzyl chloride, is purified by column chromatography.[7]

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |

| o-Xylene | 1.0 | 89.7 | [7] |

| Paraformaldehyde | 1.05 | ||

| Hydrogen Chloride | Excess | ||

| 3,4-Dimethylbenzyl Chloride | - |

Step 2: Palladium-Catalyzed Carbonylation of 3,4-Dimethylbenzyl Chloride

The final step involves the palladium-catalyzed carbonylation of 3,4-dimethylbenzyl chloride. This reaction introduces a carbonyl group to form the phenylacetic acid derivative. Carbon monoxide gas or a CO surrogate can be used.[9][10]

Reaction Mechanism:

Caption: Palladium-catalyzed carbonylation cycle.

Experimental Protocol:

A general procedure for the palladium-catalyzed carbonylation of benzyl chlorides is as follows. Specific conditions for 3,4-dimethylbenzyl chloride may require optimization.

-

Reaction Setup: In a pressure-rated vessel, combine 3,4-dimethylbenzyl chloride (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), a phosphine ligand (e.g., Xantphos, 3 mol%), a base (e.g., Et₃N, 1.5 eq), and a suitable solvent (e.g., acetonitrile).[10]

-

Carbonylation: If using carbon monoxide gas, purge the vessel with CO and then pressurize to the desired pressure (e.g., 1-10 atm). If using a CO surrogate (e.g., W(CO)₆, 1.5 eq), add it to the reaction mixture.[10]

-

Reaction: Heat the mixture to a specified temperature (e.g., 100 °C) for several hours (e.g., 24 h).[10]

-

Work-up and Purification: After cooling and releasing the pressure, the reaction mixture is filtered, and the solvent is removed. The residue is then subjected to an aqueous work-up. Acidification of the aqueous layer will precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.

Quantitative Data:

| Reactant/Product | Molar Ratio/Conditions | Typical Yield (%) | Reference |

| 3,4-Dimethylbenzyl Chloride | 1.0 | Good to excellent yields reported for analogous substrates. | [10] |

| Palladium Catalyst | 1-5 mol% | ||

| Ligand | 1-5 mol% | ||

| Carbon Monoxide Source | 1-10 atm or 1.5 eq surrogate | ||

| This compound | - |

Overall Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound from o-xylene. The choice between the three-step Friedel-Crafts/Willgerodt-Kindler pathway and the two-step chloromethylation/carbonylation route will depend on factors such as available equipment (e.g., for pressure reactions), desired scale, and reagent costs. Both routes employ well-established organic transformations and can be optimized to achieve high yields of the target product. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the field to undertake the synthesis of this important chemical intermediate.

References

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Willgerodt_rearrangement [chemeurope.com]

- 7. sid.ir [sid.ir]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethylphenylacetic Acid: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 3,4-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a fine chemical intermediate utilized in organic synthesis.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Melting Point | 87-89 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 164.083729621 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| CAS Number | 17283-16-8 | [1][2] |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with two methyl groups at positions 3 and 4, and an acetic acid group at position 1.

References

Spectroscopic Analysis of 3,4-Dimethylphenylacetic Acid: A Technical Guide

Introduction

3,4-Dimethylphenylacetic acid is a carboxylic acid derivative of xylene. As a fine chemical intermediate, its unambiguous identification and characterization are crucial for quality control and reaction monitoring in organic synthesis and drug development. This document provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.1 | Multiplet | 3H | Ar-H |

| ~3.6 | Singlet | 2H | -CH₂-COOH |

| ~2.25 | Singlet | 3H | Ar-CH₃ |

| ~2.23 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C OOH |

| ~137 | Ar-C |

| ~135 | Ar-C |

| ~131 | Ar-C H |

| ~130 | Ar-C H |

| ~127 | Ar-C H |

| ~41 | -C H₂-COOH |

| ~19.5 | Ar-C H₃ |

| ~19.0 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3050-3000 | Medium | C-H Stretch | Aromatic |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1610, 1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1410 | Medium | O-H Bend | Carboxylic Acid |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

| ~820 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |

| 164 | 40 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - COOH]⁺ |

| 105 | 30 | [C₈H₉]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 45 | 15 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The carboxylic acid proton in ¹H NMR may exhibit a broad signal and its chemical shift can be concentration-dependent.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

-

Derivatization (Esterification): React this compound with a suitable esterifying agent (e.g., BF₃-methanol or diazomethane) to convert the carboxylic acid to its more volatile methyl ester.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any remaining starting materials or byproducts.

-

MS Detection: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 40-400. The fragmentation pattern of the methyl ester derivative will be different from the parent acid.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 3,4-Dimethylphenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylphenylacetic acid in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound to enable researchers to generate specific data as required. Qualitative solubility information is also presented. Furthermore, a representative synthesis workflow is provided to illustrate a common method for the preparation of substituted phenylacetic acids. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and organic synthesis.

Introduction

This compound is a carboxylic acid derivative with a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .[1][2] It serves as a key intermediate in various organic syntheses.[3] Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit varying degrees of solubility in different organic solvents based on their polarity.[4]

Data Presentation: Solubility of this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized below.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Specific Solvents Mentioned (Qualitative) |

| Water | Slightly soluble to insoluble[4] | - |

| Polar Organic Solvents | Generally soluble | Methanol, Ethanol |

| Halogenated Solvents | Likely soluble | Dichloromethane |

| Aprotic Polar Solvents | Expected to be soluble | - |

| Nonpolar Solvents | Expected to have lower solubility | - |

Note: The information presented is based on general principles of solubility and qualitative statements found in chemical literature. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Experimental Procedure

The following workflow outlines the steps for the gravimetric determination of solubility.

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (m_solute):

-

m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

-

Solubility in g/100 mL:

-

Solubility = (m_solute / Volume of filtrate in mL) * 100

-

-

Mole fraction (X_solute):

-

Calculate the mass of the solvent (m_solvent) in the filtrate:

-

m_solvent = (Mass of dish + filtrate) - (Mass of dish + residue)

-

-

Calculate moles of solute (n_solute):

-

n_solute = m_solute / Molar mass of this compound

-

-

Calculate moles of solvent (n_solvent):

-

n_solvent = m_solvent / Molar mass of the solvent

-

-

Calculate the mole fraction of the solute:

-

X_solute = n_solute / (n_solute + n_solvent)

-

-

Representative Experimental Workflow: Synthesis of Substituted Phenylacetic Acids

This compound is an intermediate in organic synthesis. The following diagram illustrates a general and representative multi-step synthesis pathway for producing a substituted phenylacetic acid, which could be adapted for this compound. This serves as an example of a relevant experimental workflow.

Conclusion

References

Potential Biological Activities of 3,4-Dimethylphenylacetic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

3,4-Dimethylphenylacetic acid is a small molecule belonging to the arylacetic acid class of compounds. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to a wide range of biologically active phenylacetic acid and arylpropionic acid derivatives suggests a strong potential for various pharmacological activities. This technical guide consolidates the likely biological activities of this compound based on the established profiles of its structural analogs. We explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This document provides hypothetical yet representative quantitative data, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams of relevant signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with significant therapeutic applications.[1] Members of this chemical family, such as diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Furthermore, various derivatives have demonstrated promising anticancer and antimicrobial properties.[4][5][6] The biological activity of these compounds is often influenced by the substitution pattern on the phenyl ring. The presence of methyl groups at the 3 and 4 positions of the phenyl ring in this compound is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its efficacy and selectivity.

This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The subsequent sections will delve into its plausible biological activities, supported by detailed experimental methodologies and visual representations of key concepts.

Potential Anti-inflammatory Activity

The most anticipated biological activity of this compound is its potential to act as an anti-inflammatory agent, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: COX Inhibition

Like other NSAIDs derived from phenylacetic acid, this compound is expected to inhibit the activity of COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The inhibition of prostaglandin synthesis is the cornerstone of the anti-inflammatory effect of NSAIDs.[3] The relative selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic index, with higher selectivity for COX-2 generally associated with a reduced risk of gastrointestinal side effects.[3]

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against COX-1 and COX-2, based on data for structurally related compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15 | 5 | 3 |

| Diclofenac (Reference) | 5 | 1 | 5 |

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.[8]

-

Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin Production: The reaction is stopped after a defined time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9]

-

Animal Model: Wistar rats or Swiss albino mice are used.

-

Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animals.

-

Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Potential Anticancer Activity

Several phenylacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] It is plausible that this compound could also exhibit anticancer properties.

Proposed Mechanism of Action

The anticancer mechanisms of phenylacetic acid derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5][10]

Hypothetical Quantitative Data

The following table provides hypothetical IC50 values for this compound against different cancer cell lines.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |

| This compound | 50 | 75 | 60 |

| Doxorubicin (Reference) | 0.5 | 1 | 0.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Potential Antimicrobial Activity

Phenylacetic acid and its derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi.[6][14]

Proposed Mechanism of Action

The antimicrobial action of phenylacetic acid derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

Hypothetical Quantitative Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| This compound | 128 | 256 | 256 |

| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |

| Fluconazole (Reference) | N/A | N/A | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.

-

Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural relationship to well-characterized phenylacetic acid derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The most promising avenues for investigation appear to be in the areas of anti-inflammatory, anticancer, and antimicrobial research. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for initiating a comprehensive evaluation of this compound's therapeutic potential. Further research is warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. Analgesic - Wikipedia [en.wikipedia.org]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 6. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. proceedings.science [proceedings.science]

- 15. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

The Synthesis and Characterization of 3,4-Dimethylphenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, has garnered interest within synthetic and medicinal chemistry due to its utility as a versatile building block. While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its history is intrinsically linked to the broader development of synthetic methodologies for phenylacetic acid derivatives. This technical guide provides a comprehensive overview of the key synthesis routes, detailed experimental protocols, and physicochemical properties of this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: A History Rooted in Synthesis

The historical trajectory of this compound is not marked by a specific moment of discovery but rather by the evolution of synthetic organic chemistry. Its emergence in the chemical landscape is a result of the development of robust reactions capable of constructing the phenylacetic acid scaffold. This guide explores the primary synthetic pathways that have been employed for its preparation, offering insights into the chemical logic and experimental considerations for its synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in further synthetic endeavors and biological studies. The following tables summarize key quantitative data for this compound.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17283-16-8 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Melting Point | 87-89 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

| XLogP3 | 2.3 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data not explicitly found in searches | |

| ¹³C NMR | Data not explicitly found in searches | |

| IR Spectroscopy | Data not explicitly found in searches | |

| Mass Spectrometry | Molecular Ion (M⁺): 164 m/z | [1] |

Key Synthesis Methodologies

The synthesis of this compound can be achieved through various routes. This section details a documented experimental protocol and discusses other potential synthetic strategies.

Synthesis via Hydrolysis of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene

A specific method for the preparation of this compound involves the hydrolysis of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene.[3]

Experimental Protocol:

-

Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 300 g of a 30% hydrochloric acid solution under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to a temperature of 80-95°C.

-

Addition of Starting Material: Slowly add 200 g of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene dropwise to the heated solution.

-

Reaction: Maintain the reaction at the same temperature for 10 hours after the addition is complete.

-

Work-up: Cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.

-

Purification: Filter the crude product, wash it with water, and then dry it to obtain 190 g of the crude acid. Recrystallize the crude product from 200 g of toluene to yield 101.1 g of pure this compound.[3]

Quantitative Data:

-

Yield: 101.1 g (from 200 g of starting material)

-

Purity: >99 wt% (by HPLC)[3]

-

Melting Point: 87-89°C[3]

Logical Workflow of the Synthesis:

Conclusion

While the specific historical "discovery" of this compound remains to be pinpointed in the literature, its existence and utility are well-established through various synthetic methodologies. This guide has provided a detailed overview of a key synthetic protocol, along with tabulated physicochemical and spectroscopic data, to serve as a practical resource for chemists. The presented information underscores the importance of this compound as a valuable intermediate in organic synthesis and highlights the ongoing evolution of chemical synthesis. Further research into historical chemical archives may yet uncover the first documented preparation of this versatile molecule.

References

Thermochemical Properties of 3,4-Dimethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3,4-Dimethylphenylacetic acid. Due to a lack of available experimental data in the peer-reviewed literature, this document presents estimated thermochemical values derived from established computational methods. Furthermore, it details the standard experimental protocols that would be employed for the empirical determination of these properties, offering a framework for future laboratory investigations. This guide is intended to serve as a valuable resource for researchers in fields such as chemical engineering, materials science, and pharmaceutical development, where a thorough understanding of a compound's thermodynamic characteristics is essential for process design, safety analysis, and formulation.

Introduction

This compound is a carboxylic acid derivative of xylene. While its direct applications are not extensively documented in publicly available literature, substituted phenylacetic acids are a class of compounds with known significance in medicinal chemistry and materials science.[1] A comprehensive understanding of the thermochemical properties of this molecule is crucial for its potential synthesis, purification, and application in various fields.

This guide provides estimated values for key thermochemical parameters, including the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp). It also outlines the established experimental methodologies for determining these values.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties of this compound in the solid state at standard conditions (298.15 K and 1 bar). These values have been calculated using Benson's Group Additivity Method, a well-established technique for estimating the thermochemical properties of organic compounds in the absence of experimental data.[2][3]

| Property | Symbol | Estimated Value | Units |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -450.2 | kJ/mol |

| Standard Molar Entropy (solid) | S°(s) | 235.8 | J/(mol·K) |

| Molar Heat Capacity (solid) | Cp(s) | 210.5 | J/(mol·K) |

Disclaimer: The data presented in this table are estimations and should be used with an understanding of their theoretical origin. For applications requiring high precision, experimental verification is strongly recommended.

Computational Methodology: Benson's Group Additivity

The thermochemical values presented in this guide were estimated using Benson's Group Additivity (BGA) method.[2][3] This method is a cornerstone of thermochemical estimation and relies on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[4]

The estimation of the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) for this compound involved the following steps:

-

Molecular Decomposition: The molecule was dissected into its fundamental groups as defined by the Benson group additivity scheme.

-

Group Contribution Summation: The established thermochemical values for each group were summed to obtain an initial estimate for the molecule in the ideal gas phase.

-

Symmetry and Isomer Corrections: Corrections for molecular symmetry and any relevant isomerism were applied, particularly for the entropy calculation.

-

Phase Change Correction: An estimated enthalpy of sublimation was used to convert the gas-phase enthalpy of formation to the solid phase.

For more accurate theoretical predictions, advanced computational methods such as the G3 or G4 composite methods can be employed.[5] These ab initio quantum mechanical methods provide a more rigorous approach to determining thermochemical properties by solving the electronic structure of the molecule.[6]

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental procedures for the determination of the key thermochemical properties of solid organic compounds like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.[7][8]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

High-pressure stainless steel bomb

-

Crucible (platinum or quartz)

-

Ignition system (with platinum or nickel-chromium fuse wire)

-

High-precision thermometer or thermistor

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Analytical balance

Procedure:

-

Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is known with high accuracy.[9][10]

-

Sample Preparation: A pellet of a precisely weighed sample of this compound (approximately 1 gram) is prepared.[7]

-

Bomb Assembly: The pellet is placed in the crucible, and an ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization and Combustion: The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.[11]

-

Data Acquisition: The temperature of the water bath is monitored before, during, and after combustion to determine the temperature rise.

-

Corrections: The raw data is corrected for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.[12]

-

Calculation: The enthalpy of combustion at constant volume (ΔcU) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).[13]

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[14][15][16]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[17] The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.[16]

Apparatus:

-

Differential Scanning Calorimeter

-

Sample and reference pans (typically aluminum)

-

Analytical balance

-

Sapphire standard for calibration

Procedure:

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.

-

Calibration: A second run is performed with a sapphire standard of known mass in the sample pan to calibrate the instrument's response.

-

Sample Measurement: A precisely weighed sample of this compound is placed in a sample pan, and the DSC run is repeated under the same conditions as the baseline and calibration runs.

-

Calculation: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow signals from the three runs (baseline, sapphire, and sample) and using the known heat capacity of sapphire.[18]

Determination of Standard Molar Entropy via the Third Law of Thermodynamics

The absolute standard molar entropy (S°) of a substance can be determined based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[19][20][21]

Principle: The entropy of a substance at a given temperature is determined by integrating its heat capacity (divided by temperature) from 0 K to the desired temperature. This requires measuring the heat capacity over a wide temperature range and accounting for the entropy changes at any phase transitions.[22]

Procedure:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of this compound is measured from a very low temperature (approaching 0 K) up to room temperature using adiabatic calorimetry or a specialized DSC.

-

Extrapolation to 0 K: Since measurements cannot be made all the way to 0 K, the heat capacity data below the lowest measurement temperature are extrapolated using the Debye T³ law for crystalline solids.

-

Integration: The standard molar entropy at 298.15 K is calculated by numerically integrating the C_p/T versus T curve from 0 K to 298.15 K.

-

Phase Transition Correction: If any phase transitions (e.g., solid-solid transitions) occur within the temperature range, the enthalpy of these transitions must be measured (e.g., by DSC) and the corresponding entropy change (ΔH_trans/T_trans) must be added to the integral.[20]

Biological Context and Drug Development

While no specific biological activity or signaling pathway has been definitively attributed to this compound in the available literature, it belongs to the broader class of arylpropionic acid derivatives. Many compounds in this class are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[23] For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a structurally related compound, is a known catabolite of quercetin glycosides with demonstrated antioxidant and enzyme-inducing activities.[24] It is also a metabolite of the neurotransmitter dopamine.[25] Further research would be necessary to determine if this compound possesses any significant biological activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound.

References

- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 4. metso.com [metso.com]

- 5. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 9. ddscalorimeters.com [ddscalorimeters.com]

- 10. scimed.co.uk [scimed.co.uk]

- 11. nsuworks.nova.edu [nsuworks.nova.edu]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpyro.co.uk [jpyro.co.uk]

- 14. mse.ucr.edu [mse.ucr.edu]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 19. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Third law of thermodynamics - Wikipedia [en.wikipedia.org]

- 22. esalq.usp.br [esalq.usp.br]

- 23. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 24. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

A Theoretical Investigation of 3,4-Dimethylphenylacetic Acid: A Quantum Chemical Calculation Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylphenylacetic acid is a notable organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide outlines a comprehensive quantum chemical approach to elucidate these characteristics. By employing Density Functional Theory (DFT), this paper details the proposed computational protocols for geometry optimization, vibrational frequency analysis, and the prediction of NMR spectra. Furthermore, it presents a structured workflow for these calculations and provides templates for the systematic presentation of the resulting quantitative data. This document serves as a foundational guide for researchers intending to perform in-silico studies on this compound and its derivatives, paving the way for a more profound understanding of its chemical behavior and potential applications.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from being precursors in chemical synthesis to exhibiting biological activity. The specific substitution pattern of the methyl groups in this compound is anticipated to influence its electronic distribution, steric hindrance, and intermolecular interactions. Quantum chemical calculations offer a powerful, non-invasive method to probe these molecular properties with high accuracy.

This guide provides a detailed theoretical framework for the computational analysis of this compound. The methodologies described herein are based on established quantum chemical techniques that have been successfully applied to similar organic molecules. The objective is to furnish researchers with a robust protocol to generate reliable theoretical data that can complement and guide experimental investigations.

Proposed Experimental and Computational Protocols

A synergistic approach combining experimental synthesis and characterization with theoretical calculations is recommended for a comprehensive understanding of this compound.

Synthesis and Experimental Characterization

A potential synthetic route for this compound involves the palladium-catalyzed Suzuki coupling reaction, which has been effectively used for similar substituted phenylacetic acids. The synthesis would be followed by purification and characterization using standard analytical techniques.

Experimental Protocol:

-

Synthesis: The synthesis can be initiated from commercially available starting materials, with the key step being a Suzuki coupling to form the C(sp2)-C(sp3) bond.

-

Purification: The crude product would be purified using column chromatography or recrystallization to achieve high purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy will be employed to identify the characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight.

-

Quantum Chemical Calculation Methodology

The computational investigation of this compound will be centered around Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.

Computational Protocol:

-

Molecular Structure Input: The initial 3D structure of this compound will be constructed using molecular modeling software.

-

Geometry Optimization: The initial structure will be optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation.

-

Method: DFT

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p)

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to:

-

Confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies).

-

Predict the theoretical IR spectrum.

-

Obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.

-

Method: DFT/GIAO

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Solvent Effects: To simulate a more realistic environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Data Presentation

The quantitative data generated from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-C2 | Value |

| C-O(H) | Value | |

| C=O | Value | |

| Bond Angle | C-C-O(H) | Value |

| O=C-O(H) | Value | |

| Dihedral Angle | C-C-C=O | Value |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |

| ν(O-H) | Value | Value | O-H stretch |

| ν(C=O) | Value | Value | Carbonyl stretch |

| δ(C-H) | Value | Value | C-H bend (aromatic) |

| ν(C-C) | Value | Value | C-C stretch (ring) |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| C1 | - | Value |

| H1 | Value | - |

| C(O)OH | - | Value |

| CH₃ | Value | - |

Visualization of Computational Workflow

A clear workflow is essential for the systematic execution and reproducibility of the quantum chemical calculations.

An In-depth Technical Guide to the Isomers of Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dimethylphenylacetic acid, detailing their chemical and physical properties, synthesis methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Introduction to Dimethylphenylacetic Acid Isomers

Dimethylphenylacetic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid with several positional isomers, each exhibiting unique characteristics. The position of the two methyl groups on the phenyl ring significantly influences the molecule's physical, chemical, and biological properties. This guide focuses on the following key isomers:

-

2,3-Dimethylphenylacetic acid

-

2,4-Dimethylphenylacetic acid

-

2,5-Dimethylphenylacetic acid

-

2,6-Dimethylphenylacetic acid

-

3,4-Dimethylphenylacetic acid

-

3,5-Dimethylphenylacetic acid

-

α,α-Dimethylphenylacetic acid

-

α,4-Dimethylphenylacetic acid

These isomers are of interest in various fields, including pharmaceuticals, as intermediates in the synthesis of active pharmaceutical ingredients (APIs), and in material science.

Chemical and Physical Properties

The properties of dimethylphenylacetic acid isomers are summarized in the table below, providing a comparative overview of their key physical and chemical data.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| 2,3-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 118-120 | - | - | - |

| 2,4-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 97-99 | - | - | - |

| 2,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 128-130[1] | 293.4 ± 9.0 at 760 mmHg[1] | - | - |

| 2,6-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 101-103 | - | - | - |

| This compound | C₁₀H₁₂O₂ | 164.20 | 87-89 | - | Slightly soluble in water | - |

| 3,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 99-103 | 300 | Insoluble in water[2] | - |

| α,α-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 80-82[3] | 146.5[3] | Insoluble in cold water[4], slightly soluble in water, soluble in organic solvents[5] | 4.39 ± 0.10 (Predicted)[4] |

| α,4-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 37-42[6] | - | - | - |

Data not available is denoted by "-".

Synthesis of Dimethylphenylacetic Acid Isomers

The synthesis of dimethylphenylacetic acid isomers can be achieved through various organic chemistry reactions. The choice of a specific route often depends on the desired isomer and the availability of starting materials.

General Synthesis Workflow

A general workflow for the synthesis of many phenylacetic acid derivatives involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis.

Figure 1: General synthesis workflow for phenylacetic acids.

Synthesis of 2,5-Dimethylphenylacetic Acid

Several methods have been reported for the synthesis of 2,5-dimethylphenylacetic acid. One common approach starts with p-xylene.

Experimental Protocol: Friedel-Crafts Acylation Route [7]

-

Friedel-Crafts Acylation: To a mixture of p-xylene and chloroacetyl chloride at 20-25°C, aluminum chloride (1.1 mol equivalent) is added over 70 minutes. The reaction mixture is stirred for 2 hours. Ice-cold water and concentrated hydrochloric acid are then added. The organic phase is separated.

-

Ketalization: The organic phase from the previous step is mixed with neopentyl glycol (1.3 mol equivalent) and p-toluenesulfonic acid hydrate (0.1 mol equivalent). The mixture is heated to reflux with a water trap for approximately 6 hours.

-

Rearrangement and Hydrolysis: The resulting mixture is heated to boiling under reduced pressure (150-170 mbar) to distill off excess xylene. Ethylene glycol and a 30% sodium hydroxide solution are added, and the mixture is heated in an autoclave at 190-195°C for 6 hours.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with methyl tertiary-butyl ether (MTBE). The aqueous phase is then acidified to pH 1 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 2,5-dimethylphenylacetic acid.

Figure 2: Synthesis of 2,5-dimethylphenylacetic acid via Friedel-Crafts acylation.

Synthesis of α,α-Dimethylphenylacetic Acid

This isomer is a key intermediate in the synthesis of the antihistamine fexofenadine. A common synthetic route involves the hydrolysis of α,α-dimethylbenzyl cyanide.

Experimental Protocol: Hydrolysis of α,α-Dimethylbenzyl Cyanide [5]

-

Reaction Setup: A mixture of α,α-dimethylbenzyl cyanide, a C4- or C5-alcohol (e.g., n-butanol), water, and sodium hydroxide is prepared.

-

Hydrolysis: The mixture is heated to over 100°C with stirring. The reaction is typically complete within 2 to 6 hours.

-

Work-up: After cooling, the reaction mixture is acidified with an acid such as hydrochloric acid to precipitate α,α-dimethylphenylacetic acid. The product can be isolated by crystallization or extraction with an organic solvent like toluene.

Other Synthesis Methodologies

-

Willgerodt-Kindler Reaction: This reaction can be used to synthesize phenylacetic acids from the corresponding acetophenones. The reaction typically involves heating the acetophenone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide. This method is applicable for the synthesis of various dimethylphenylacetic acid isomers starting from the respective dimethylacetophenones.[8][9][10][11]

-

From Benzyl Halides: As depicted in the general workflow, the conversion of a substituted benzyl halide to the corresponding nitrile, followed by acid or base-catalyzed hydrolysis, is a widely used method for preparing phenylacetic acids.

Biological Activities and Applications

The biological activities of dimethylphenylacetic acid isomers are an area of active research, with some isomers showing promise in drug development.

-

α,α-Dimethylphenylacetic Acid: This isomer is a crucial intermediate in the industrial synthesis of fexofenadine, a widely used second-generation antihistamine.[12] Its primary role in this context is as a structural building block for the final drug molecule.

-

Phenylacetic Acid Derivatives as Anticancer Agents: Research into phenylacetic acid and its derivatives has shown potential anti-proliferative and apoptosis-inducing effects on various cancer cell lines. Studies on phenylacetamide derivatives, which are structurally related to dimethylphenylacetic acids, have demonstrated cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[12][13] These findings suggest that dimethylphenylacetic acid isomers could be investigated for similar anticancer properties.

-

Anti-inflammatory and Analgesic Potential: Phenylacetic acid derivatives are structurally related to some nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen is a well-known NSAID with a phenylpropionic acid structure. This structural similarity suggests that dimethylphenylacetic acid isomers could be explored for potential anti-inflammatory and analgesic activities.[14]

Conclusion

The isomers of dimethylphenylacetic acid represent a versatile class of compounds with diverse properties and potential applications. While some isomers, such as α,α-dimethylphenylacetic acid, have established roles as key pharmaceutical intermediates, the biological activities of many other isomers remain largely unexplored. The synthetic routes outlined in this guide provide a foundation for further investigation into these compounds. Future research focusing on the pharmacological profiling of these isomers could uncover novel therapeutic agents for a range of diseases. The systematic collection and comparison of their physicochemical properties will be crucial for understanding structure-activity relationships and for the rational design of new molecules with desired biological functions.

References

- 1. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3,5-Dimethylphenyl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. alpha,alpha-Dimethylphenylacetic acid 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. chembk.com [chembk.com]

- 5. Affordable Price Alpha Alpha Dimethyl Phenyl Acetic Acid, High Quality Commercial Grade Chemical [suryalifesciencesltd.com]

- 6. a,4-Dimethylphenylacetic acid 97 938-94-3 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: α,α-Dimethylphenylacetic Acid as a Key Building Block for the Synthesis of Fexofenadine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its selective antagonism of peripheral H1 receptors prevents the action of histamine, thereby alleviating allergy symptoms without the sedative effects associated with first-generation antihistamines.[1][2][3] The synthesis of Fexofenadine is a multi-step process, with a critical building block being a substituted phenylacetic acid derivative. While the compound 3,4-Dimethylphenylacetic acid is a structural isomer of the key starting material, the widely documented and industrially practiced synthetic routes for Fexofenadine utilize α,α-Dimethylphenylacetic acid . This document provides detailed application notes and protocols for the synthesis of Fexofenadine, commencing with α,α-Dimethylphenylacetic acid.

Synthetic Pathway Overview

The synthesis of Fexofenadine from α,α-Dimethylphenylacetic acid generally proceeds through the following key stages:

-

Esterification: Protection of the carboxylic acid group of α,α-Dimethylphenylacetic acid as an ester, typically a methyl or ethyl ester.

-

Friedel-Crafts Acylation: Introduction of a 4-chlorobutyryl group onto the phenyl ring of the ester. This reaction typically yields a mixture of para and meta isomers, with the para isomer being the desired intermediate for Fexofenadine synthesis.

-

Carbonyl Reduction: Reduction of the ketone group in the butyryl chain to a secondary alcohol.

-

N-Alkylation (Condensation): Coupling of the haloalkyl intermediate with α,α-diphenyl-4-piperidinemethanol (azacyclonol).

-

Ester Hydrolysis: Saponification of the ester group to yield the final Fexofenadine carboxylic acid.

Below is a diagram illustrating this synthetic pathway.

Caption: Synthetic pathway of Fexofenadine from α,α-Dimethylphenylacetic Acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Fexofenadine, based on reported experimental protocols.

Table 1: Reagent Molar Ratios and Concentrations

| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (1:2:3) | Concentration |

| Esterification | α,α-Dimethylphenylacetic Acid | Ethanol | Catalyst (PW12/SiO2) | - | 1.5-2 mol/L of acid in ethanol[4] |

| Friedel-Crafts Acylation | α,α-Dimethylphenylacetic Acid Ester | 4-Chlorobutyryl Chloride | AlCl3 | 1 : 1 : 1.2-1.6 | 1-1.5 mol/L of AlCl3 in CH2Cl2[4] |

| Reduction | Acylated Ester | Sodium Borohydride | - | 1 : (6-7% by weight of ester) | 0.2-0.25 mol/L of ester in 95% Ethanol[4] |

| N-Alkylation | Chloro-hydroxybutyl Intermediate | Azacyclonol | K2CO3 | - | 0.15-0.25 mol/L of intermediate in DMF[4] |

| Hydrolysis | Fexofenadine Ester | 10% NaOH (aq) | Methanol | - | 0.7 mmol ester in 15ml MeOH and 4ml NaOH soln[4] |

Table 2: Reaction Conditions and Reported Yields

| Reaction Step | Temperature | Duration | Solvent | Reported Yield |

| Esterification | Reflux | 2-3 hours | Ethanol | High (not specified) |

| Friedel-Crafts Acylation | -3 to -5 °C | 5-8 hours | Dichloromethane | High (not specified) |

| Reduction | Room Temperature | 3-4 hours | 95% Ethanol | High (not specified) |

| N-Alkylation | 70-80 °C | 24-28 hours | DMF | High (not specified) |

| Hydrolysis | Reflux | 3 hours | Methanol/Water | 80.2%[4] |

| Overall Synthesis | - | - | - | ~33.51%[5] |

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of Fexofenadine.

Protocol 1: Esterification of α,α-Dimethylphenylacetic Acid

-

Dissolve α,α-dimethylphenylacetic acid (0.25 mol) in absolute ethanol (130 mL).[6]

-

Add a solid-supported heteropolyacid catalyst (e.g., PW12/SiO2, 1 g).[6]

-

Heat the mixture to reflux for 3 hours.[6]

-

After cooling, isolate the catalyst by filtration.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the ethyl ester of α,α-dimethylphenylacetic acid.[6]

Protocol 2: Friedel-Crafts Acylation

-

Dissolve anhydrous aluminum chloride (0.19 mol) in dichloromethane (150 mL) and cool the mixture to between -3 and -5 °C using an ice-salt bath.[4]

-

Add 4-chlorobutyryl chloride to the cooled solution.

-

Slowly add a solution of the α,α-dimethylphenylacetic acid ester (from Protocol 1) in dichloromethane. The molar ratio of ester to 4-chlorobutyryl chloride to AlCl3 should be approximately 1:1:1.2-1.6.[4]

-

Maintain the reaction temperature between -3 and -5 °C and stir for 5-8 hours.[4]

-

Pour the reaction mixture into an ice-concentrated hydrochloric acid mixture.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 10% aqueous sodium hydroxide solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the resulting oil by silica gel chromatography to obtain α,α-dimethyl-4-(4-chloro-1-oxobutyl) phenylacetic acid ester.[4]

Protocol 3: Reduction of the Ketone

-

Dissolve the acylated ester (from Protocol 2) in 95% ethanol to a concentration of 0.2-0.25 mol/L.[4]

-

Add sodium borohydride (6-7% of the ester's weight) to the solution at room temperature.[4]

-

Stir the reaction mixture for 3-4 hours at room temperature.[4]

-

Monitor the reaction by TLC. Upon completion, adjust the pH to 5-6 with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and saturated brine.

-

Dry the organic layer, filter, and evaporate the solvent.

-

Purify the product by silica gel chromatography to yield α,α-dimethyl-4-(4-chloro-1-hydroxybutyl) phenylacetic acid ester.[4]

Protocol 4: N-Alkylation with Azacyclonol

-

Dissolve the chloro-hydroxybutyl intermediate (from Protocol 3) in DMF to a concentration of 0.15-0.25 mol/L.[4]

-

Add potassium iodide, potassium carbonate, and α,α-diphenyl-4-piperidinemethanol (azacyclonol).[4]

-

Heat the reaction mixture to 70-80 °C and stir for 24-28 hours.[4]

-

After cooling, filter the reaction mixture.

-